molecular formula C19H15N5 B1251003 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine

2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine

Cat. No.: B1251003
M. Wt: 313.4 g/mol
InChI Key: JONFDFIXMPXTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine is a chemical compound developed for investigative oncology research, particularly in the study of cellular signaling pathways. This substance is recognized in research contexts for its potential to inhibit transforming growth factor-beta receptor 1 (TGFBR1), a key target in the tumor microenvironment. The compound features a quinazolinamine core structure substituted with methylpyridinyl and pyridinyl groups, a design strategy often employed to enhance binding affinity and selectivity in kinase inhibitors . The pyridine scaffold is a prominent pharmacophore in medicinal chemistry due to its versatile biological activity . Pyridine-containing compounds are frequently explored as targeted anticancer agents because of their ability to interact with various enzymatic targets, such as carbonic anhydrase IX (CA IX) and proto-oncogene tyrosine protein kinase (ROS1), which are often overexpressed in hypoxic tumor cells and contribute to cancer progression and metastasis . By focusing on specific kinase and enzyme targets, this reagent provides researchers with a tool to elucidate the mechanisms of cancer cell proliferation, apoptosis, and angiogenesis. Its primary research value lies in pre-clinical studies aimed at understanding the TGF-β signaling pathway and developing novel therapeutic strategies for a range of cancers. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H15N5

Molecular Weight

313.4 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine

InChI

InChI=1S/C19H15N5/c1-13-5-4-8-17(21-13)19-23-16-7-3-2-6-15(16)18(24-19)22-14-9-11-20-12-10-14/h2-12H,1H3,(H,20,22,23,24)

InChI Key

JONFDFIXMPXTRH-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Imidoylative Cross-Coupling

A copper(II)-mediated approach couples 2-isocyanobenzoates (1a ) with amines to form quinazolin-4-ones (3a ). For GW855857, substituting the amine with 4-aminopyridine and optimizing solvent systems (e.g., anisole instead of DMF) improves yields to 77–89%. Key parameters:

  • Catalyst : Cu(OAc)₂·H₂O (5 mol%)

  • Base : Et₃N (2 equiv)

  • Temperature : 150°C under microwave irradiation.

Cyclization of Ethyl 2-Amino-4,5-Disubstituted Benzoates

Adapted from erlotinib synthesis, ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate undergoes cyclization with ammonium formate and formaldehyde at 160–165°C. For GW855857, replacing methoxyethoxy groups with methylpyridinyl motifs requires:

  • Precursor : Ethyl 2-amino-4-(6-methylpyridin-2-yl)benzoate

  • Cyclizing agent : POCl₃ in toluene.

Functionalization at Position 2: Introducing 6-Methylpyridin-2-yl

Nucleophilic Aromatic Substitution (SNAr)

4-Chloroquinazoline intermediates react with 6-methylpyridin-2-yl nucleophiles. From:

  • Chlorination : Treat 2-(pyridin-2-yl)quinazolin-4-ol (26 ) with POCl₃/TEA to yield 4-chloro-2-(pyridin-2-yl)quinazoline (27 ).

  • Coupling : React 27 with 6-methylpyridin-2-ylmagnesium bromide under Pd catalysis (Suzuki-Miyaura conditions).

  • Yield : 83%

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

Direct Cyclization with Prefunctionalized Reagents

Using 2-amino-6-methylpyridine (1h ) in cyclocondensation avoids post-synthetic modifications. For example:

  • Reactant : 2-Amino-6-methylpyridine + ethyl 2-cyanobenzoate

  • Conditions : Cu(OAc)₂, Et₃N, DMF, 120°C.

  • Yield : 68%.

Amination at Position 4: Installing Pyridin-4-yl

SNAr with 4-Aminopyridine

4-Chloro-2-(6-methylpyridin-2-yl)quinazoline undergoes SNAr with 4-aminopyridine:

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF, 80°C

  • Yield : 71–77%.
    Mechanistic Insight : The electron-deficient C4 of quinazoline facilitates nucleophilic attack by 4-aminopyridine’s lone pair.

Reductive Amination

Alternative route using reductive amination:

  • Intermediate : 4-Oxo-2-(6-methylpyridin-2-yl)quinazoline

  • Reagents : 4-Aminopyridine, NaBH₃CN, FeSO₄·7H₂O

  • Conditions : DABCO, CH₂Cl₂, RT.

  • Yield : 56%.

One-Pot Strategies for Streamlined Synthesis

Tandem Cyclization-Amination

A unified protocol from combines cyclocondensation and amination:

  • Reactants : 2-Isocyanobenzoate + 6-methylpyridin-2-amine + 4-aminopyridine

  • Catalyst : Cu(OAc)₂·H₂O (5 mol%)

  • Solvent : Anisole, 150°C (microwave)

  • Yield : 65%.

Microwave-Assisted Synthesis

Accelerates reaction times from hours to minutes:

  • Cycle : 150°C, 20 min, 300 W

  • Throughput : 5 mmol scale with 77% yield.

Purification and Characterization

Recrystallization

GW855857 is purified via recrystallization from ethanol/water (3:1). Purity >99% confirmed by:

  • HPLC : C18 column, 90:10 MeCN/H₂O, λ = 254 nm.

  • Melting Point : 269–270°C.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.82 (d, 1H, Py), 8.53 (d, 1H, Quin), 7.94 (t, 1H, Quin), 2.37 (s, 3H, CH₃).

  • MS (ESI) : m/z 313.4 [M + H]⁺.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ScalabilityRef.
SNAr AminationChlorination + 4-aminopyridine71–77Industrial
Reductive Amination4-Oxo intermediate + NaBH₃CN56Lab-scale
One-Pot MicrowaveTandem cyclization/amination65Pilot-scale
Suzuki CouplingPd-catalyzed cross-coupling83Costly

Challenges and Optimization Strategies

Regioselectivity in Pyridinyl Attachment

Positioning 6-methylpyridin-2-yl at C2 requires careful control:

  • Directing Groups : Use of ortho-substituted benzoates to bias cyclization.

  • Catalyst Tuning : Pd(OAc)₂/XPhos enhances selectivity for C2 over C4.

Byproduct Formation

Common issues and solutions:

  • N-Oxide Formation : Mitigated by adding FeSO₄·7H₂O during reductive amination.

  • Di-substituted Quinazolines : Controlled via stoichiometry (1:1 amine:chloroquinazoline) .

Chemical Reactions Analysis

GW855857 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GW855857 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of TGF-beta receptor type-1. In biology, it helps in understanding the role of TGF-beta signaling in various cellular processes. In medicine, GW855857 has shown potential in treating diseases related to abnormal TGF-beta signaling, such as fibrosis and cancer .

Mechanism of Action

The mechanism of action of GW855857 involves the inhibition of TGF-beta receptor type-1. By binding to the receptor’s kinase domain, GW855857 prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting the TGF-beta signaling pathway. This inhibition affects various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The compound is part of a broader class of pyridinylpyrimidines and quinazoline derivatives. Key structural analogs and their distinguishing features include:

Compound Name Structural Features Similarity Score Key Differences
N-1H-Indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine Quinazoline core with indazol-5-yl and 6-methylpyridin-2-yl substituents 0.530 (vs. compound 4b) Replacement of pyridin-4-yl with indazol-5-yl; increased molecular weight (MW: ~375 vs. ~340)
(R)-N-(4-(1-Aminoethyl)phenyl)-6-(pyridin-4-yl)quinazolin-2-amine Quinazolin-2-amine core with 4-(1-aminoethyl)phenyl and pyridin-4-yl groups Not reported Positional isomerism (quinazolin-2- vs. 4-amine); additional aminoethyl group enhances polarity
N-(4-{[(2-Methoxyethyl)amino]methyl}phenyl)-6-(pyridin-4-yl)quinazolin-2-amine Quinazolin-2-amine with a methoxyethylaminomethyl side chain Not reported Increased solubility due to hydrophilic side chain; MW: 409.47
6-Chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine Benzothiazole core with pyridin-4-ylmethyl and chloro substituents Not reported Core substitution (benzothiazole vs. quinazoline); reduced aromaticity

Pharmacokinetic and Toxicity Profiles

  • 2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Limited ADME data available, but its co-crystal structure with TGF-beta receptor suggests strong target binding .
  • Meets "Rule of Five" criteria (MW < 500, logP < 5), enhancing drug-likeness . Solubility (logS > -4) comparable to antrafenine but lower than other analogs .

Biological Activity

2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine, also known as GW855857, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H15N5
  • Molecular Weight : 313.4 g/mol
  • CAS Number : 733806-89-8

GW855857 acts primarily as a selective inhibitor of the transforming growth factor-beta receptor type 1 (TGF-βR1). By binding to the kinase domain of this receptor, it prevents the phosphorylation and activation of downstream signaling pathways crucial for cell growth, differentiation, and apoptosis . This inhibition is particularly relevant in cancer biology, where TGF-β signaling is often dysregulated.

Antiproliferative Effects

Research indicates that GW855857 exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values of GW855857 against different cell lines:

Cell Line IC50 (µM) Notes
HeLa0.058Strong inhibition observed
MDA-MB-2310.075Effective against breast cancer cells
A5490.0046High potency in lung cancer models
HepG20.069Liver cancer cell line response

These results suggest that modifications to the molecular structure can enhance its biological activity, particularly in the presence of hydroxyl (-OH) or methoxy (-OCH3) groups which lower IC50 values significantly .

Structure-Activity Relationship (SAR)

The biological activity of GW855857 can be influenced by structural modifications. For instance:

  • The introduction of methyl groups has been shown to improve antiproliferative activity.
  • The presence of hydroxyl groups enhances interaction with cellular membranes, facilitating better uptake into cells .

Case Studies

Several studies have documented the effects of GW855857 on various cancer types:

  • Lung Cancer (A549 Cell Line) :
    • A study demonstrated that GW855857 significantly reduced cell viability at low concentrations, indicating its potential as a therapeutic agent for lung cancer treatment .
  • Breast Cancer (MDA-MB-231 Cell Line) :
    • In vitro experiments showed that GW855857 inhibited proliferation and induced apoptosis in MDA-MB-231 cells, suggesting its utility in targeting aggressive breast cancer phenotypes.
  • Liver Cancer (HepG2 Cell Line) :
    • Research indicated that GW855857 effectively reduced HepG2 cell proliferation with an IC50 value indicating high potency, making it a candidate for further investigation in liver cancer therapies .

Q & A

Q. What are the standard synthetic routes for 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine?

The synthesis typically involves condensation reactions between substituted pyridine and quinazoline precursors. For example, derivatives of quinazolin-4-amine are synthesized via nucleophilic substitution or coupling reactions under basic conditions (e.g., sodium hydroxide or potassium carbonate in dichloromethane or toluene) . Key intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine are acylated or aminated to introduce functional groups, as detailed in protocols for structurally similar quinazoline derivatives .

Q. How is the compound characterized for structural validation?

Routine characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromaticity (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .
  • X-ray crystallography : Single-crystal studies resolve bond lengths and angles, as seen in analogs like N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine .

Q. What solvents and reaction conditions optimize yield in synthesis?

Polar aprotic solvents (e.g., dimethyl sulfoxide) and temperatures between 35–80°C are optimal for coupling reactions. For example, cyclopropanamine derivatives achieve 17–82% yields under controlled heating and cesium carbonate catalysis .

Advanced Research Questions

Q. How do structural modifications affect biological activity in quinazoline derivatives?

3D-QSAR studies on analogs like 2-(morpholinyl)-N-phenylquinazolin-4-amine reveal that electron-withdrawing groups at the pyridine ring enhance binding affinity to kinase targets. Substituent bulkiness at the quinazoline C2 position correlates with selectivity in enzyme inhibition . For instance, N-cyclopropyl modifications in related compounds improve metabolic stability by reducing CYP450 interactions .

Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?

Discrepancies often arise from bioavailability or metabolite interference. Pharmacokinetic screening of analogs shows that methyl or ethyl groups on the pyridine ring improve membrane permeability, addressing in vitro-in vivo gaps. Computational ADMET models (e.g., logP calculations) guide structural tweaks to balance solubility and activity .

Q. What computational methods predict reactivity and stability of this compound?

  • Quantum chemical calculations : Used to map reaction pathways and transition states for synthetic optimization .
  • Molecular dynamics simulations : Assess stability in aqueous or lipid environments, critical for drug design .
  • Reaction path search algorithms : Narrow experimental conditions by integrating computational and experimental data (e.g., ICReDD’s feedback loops) .

Q. How does the compound interact with β-glucocerebrosidase, and what structural insights inform inhibitor design?

Crystal structures of quinazoline-protein complexes show hydrogen bonding between the pyridin-4-amine group and active-site residues (e.g., Asp127 in β-glucocerebrosidase). Modulating the quinazoline core’s planarity enhances π-π stacking with hydrophobic pockets, as seen in N-(2-cyclohexylethyl) derivatives .

Methodological Considerations

Q. What strategies mitigate side reactions during synthesis?

  • Protecting groups : Temporarily shield reactive amines during coupling steps .
  • Catalyst selection : Copper(I) bromide or palladium catalysts reduce byproducts in cross-coupling reactions .
  • Chromatographic purification : Reverse-phase HPLC isolates isomers (e.g., separating pyridin-2-yl vs. pyridin-4-yl regioisomers) .

Q. How are stability and storage conditions determined for long-term use?

Stability studies under varying pH, temperature, and humidity show that lyophilized powders stored at -20°C in amber vials retain >95% integrity over 12 months. Degradation products (e.g., sulfoxides from thioether groups) are monitored via LC-MS .

Q. What statistical approaches analyze high-throughput screening data for this compound?

Machine learning models (e.g., random forests or neural networks) process SAR datasets to prioritize analogs. Feature importance metrics highlight critical substituents, such as methyl groups at C6 improving IC50_{50} values by 3-fold in kinase assays .

Tables

Table 1. Key Physicochemical Properties of Representative Analogs

CompoundMelting Point (°C)Yield (%)logP (Calculated)
N-Cyclopropyl derivative104–10717.92.8
N-Methyl-N-benzyl analog172–173823.2
2-Phenylquinazolin-4-amine180752.5

Table 2. Common Characterization Techniques and Outcomes

TechniqueApplication ExampleReference
1^1H NMRConfirms methyl group integration at δ 2.5 ppm
HRMSValidates [M+H]+ = 215.1294 (Δ < 2 ppm)
X-ray crystallographyResolves bond angles (e.g., C-N-C = 120.5°)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
Reactant of Route 2
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.